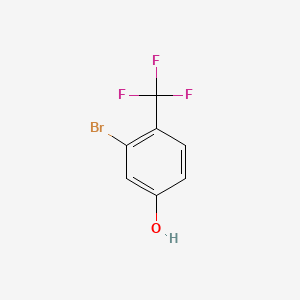

3-Bromo-4-(trifluoromethyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

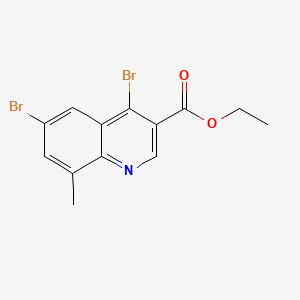

3-Bromo-4-(trifluoromethyl)phenol belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to this compound, has been extensively studied . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.01 . It has a boiling point of 237.9±35.0 °C and a density of 1.752±0.06 g/cm3 . It is soluble in methanol .Applications De Recherche Scientifique

Environmental Impact and Toxicology

- Studies have focused on the environmental concentrations and toxicology of brominated phenols, which are used in the synthesis of flame retardants and as pesticides. These compounds, including similar brominated and chlorinated phenols, have been ubiquitously found in the environment, raising concerns about their toxicokinetics and toxicodynamics (Koch & Sures, 2018).

Pharmacological Effects of Phenolic Compounds

- Phenolic acids, like Chlorogenic Acid (CGA), demonstrate a range of therapeutic roles including antioxidant, antibacterial, cardioprotective, and neuroprotective effects. CGA's impact on lipid and glucose metabolism highlights the potential of phenolic compounds in treating metabolic disorders (Naveed et al., 2018).

Environmental Fate and Effects

- Research on the environmental fate and effects of specific phenolic compounds used as pesticides or industrial agents, such as TFM (3-trifluoromethyl-4-nitrophenol), reveals their transient effects on ecosystems. These studies emphasize the need for understanding the degradation pathways and long-term toxicological risks of such compounds (Hubert, 2003).

Advances in Phenolic Chemistries

- Innovative strategies for the spatiotemporal control of bioinspired phenolic chemistries in materials science are being explored. These advancements are aimed at engineering advanced materials with predictable structures and properties for applications across various domains, from energy to biomedicine (Jia et al., 2021).

Interaction and Mechanisms

- The interaction of proteins with phenolic compounds affects the structure and functionality of both, influencing their nutritional and therapeutic potential. Understanding these interactions is crucial for optimizing the health benefits of phenolic compounds in food and pharmaceuticals (Ozdal et al., 2013).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

3-Bromo-4-(trifluoromethyl)phenol is a chemical compound that has been used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling . In this process, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .

Pharmacokinetics

It is soluble in methanol , which suggests that it may have good bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions and the presence of other functional groups in the reaction environment can influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

3-bromo-4-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJMFYOMJODKJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00741486 |

Source

|

| Record name | 3-Bromo-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214385-56-4 |

Source

|

| Record name | 3-Bromo-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N/'-[1,2-Ethanediylbis[oxy(4-fluoro-2,1-phenylene)]]bis[N-(carboxymethyl)glycine] tetrapotassium s](/img/no-structure.png)

![7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B595566.png)

![2-N,N'-bis(tert-Butoxycarbonyl)amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B595572.png)

![5-Chloro-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B595574.png)

![2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B595584.png)